6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide

Catalog No.
S14583568
CAS No.
M.F
C11H11ClFNO2
M. Wt
243.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide

Product Name

6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide

IUPAC Name

6-chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide

Molecular Formula

C11H11ClFNO2

Molecular Weight

243.66 g/mol

InChI

InChI=1S/C11H11ClFNO2/c1-16-8-5-4-7(12)9(10(8)13)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

QFVCISIGTSPXGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)NC2CC2)F

6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide is a chemical compound with the molecular formula C11_{11}H11_{11}ClFNO2_2 and a molecular weight of 243.66 g/mol. Its structure features a chloro group, a cyclopropyl group, a fluoro group, and a methoxy group attached to a benzamide backbone. The compound is identified by the CAS number 2734773-19-2 and has been noted for its potential applications in medicinal chemistry due to its unique structural properties .

Typical of amide compounds:

  • Substitution Reactions: The chloro and fluoro groups can be substituted under nucleophilic or electrophilic conditions.
  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
  • Reduction Reactions: The compound may be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride .

The synthesis of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide typically involves several steps:

  • Formation of the Benzamide: Starting from an aromatic compound, the benzamide structure is formed through acylation reactions.
  • Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions.
  • Fluorination and Chloration: Fluorination can be achieved using fluorinating agents, while chlorination is often performed using thionyl chloride or similar reagents.
  • Methoxylation: The methoxy group is added through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base .

This compound's unique structure suggests potential applications in various fields:

  • Medicinal Chemistry: As a candidate for drug development targeting specific biological pathways.
  • Material Science: Potential use in developing new materials with tailored properties due to its functional groups.
  • Agricultural Chemistry: Possible applications in agrochemicals given its structural analogies with known pesticides .

Interaction studies involving 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide may focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses. For instance, compounds with similar structures have been shown to interact with phospholipases and other enzymes, indicating that this compound might exhibit comparable interactions .

Several compounds share structural similarities with 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide, each possessing unique properties:

Compound NameStructural FeaturesNotable Properties
5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamideBromine instead of chlorineExhibits different reactivity patterns
N-Cyclopropyl-2-fluoro-3-methoxybenzamideLacks chlorine substituentPotentially different biological activity
6-Chloro-N-methyl-2-fluoro-3-methoxybenzamideMethyl group instead of cyclopropylVariations in pharmacokinetics and efficacy

These compounds highlight the uniqueness of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide due to the combination of its halogen substituents and cyclic structure, which may influence its biological activity and chemical reactivity differently compared to its analogs .

Cyclopropane Ring Formation Strategies in Benzamide Synthesis

The construction of cyclopropane rings in benzamide derivatives predominantly utilizes zinc carbenoid intermediates generated from diethylzinc (ZnEt₂) and diiodomethane (CH₂I₂). Denmark and Edwards demonstrated that adding Brønsted acids like trifluoroacetic acid (TFA) to ZnEt₂/CH₂I₂ systems increases carbenoid reactivity through ligand exchange, enabling cyclopropanation yields up to 65% in model systems. This ligand effect arises from the electron-withdrawing trifluoroacetate group, which polarizes the zinc-carbenoid bond, enhancing electrophilicity.

Intramolecular Simmons-Smith cyclopropanation offers superior regiocontrol for bicyclic systems. Charette's group achieved 55% yield in a biomimetic cascade reaction by generating allylic carbenoids (e.g., 115) from tosylhydrazones (114) under Pd₂(dba)₃ catalysis. The intramolecular approach minimizes side reactions compared to intermolecular methods, particularly when synthesizing strained bicyclo[3.1.0]hexane motifs.

Table 1: Cyclopropanation Method Comparison

MethodReagentsYield (%)Key Advantage
IntermolecularZnEt₂, CH₂I₂, TFA65High reactivity
IntramolecularPd₂(dba)₃, NaOMe55Regioselectivity
DirectedRh₂(esp)₂, CH₂I₂72Stereocontrol

Halogenation Techniques for Chloro and Fluoro Substituent Introduction

Regioselective halogenation employs directed ortho metalation (DoM) strategies. Fluorine introduction at the 2-position typically uses deprotonation with LDA (lithium diisopropylamide) followed by electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), achieving >75% regioselectivity in methoxy-bearing arenes. Chlorination at the 6-position occurs via radical pathways using sulfuryl chloride (SO₂Cl₂) under UV irradiation, leveraging the methoxy group's para-directing effect to ensure precise substitution.

In the synthesis of 5-fluoro-2-methoxybenzoic acid precursors, sequential halogenation preserves aromatic reactivity: initial Friedel-Crafts acylation installs a ketone directing group, followed by fluorination and subsequent oxidation to the carboxylic acid. This method avoids over-halogenation issues common in electron-rich arenes.

Methoxy Group Functionalization via Nucleophilic Aromatic Substitution

Methoxy group installation at the 3-position employs nitro displacement reactions. A nitro-substituted benzamide intermediate undergoes nucleophilic aromatic substitution with sodium methoxide (NaOMe) in DMSO at 120°C, achieving 85% conversion. The reaction proceeds through a Meisenheimer complex stabilized by electron-withdrawing chloro and fluoro substituents.

Alternative approaches use Ullmann-type coupling with copper(I) oxide catalysts, enabling methoxy introduction under milder conditions (80°C) with 90% yield when paired with o-fluorine directing groups. This method proves advantageous for thermally sensitive intermediates.

Coupling Reagent Optimization for N-Cyclopropyl Amide Bond Formation

Amidation between 6-chloro-2-fluoro-3-methoxybenzoic acid and cyclopropylamine shows optimal results with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, yielding 82% of the target benzamide. Comparative studies reveal HATU outperforms EDCl/HOBt systems (65% yield) by minimizing racemization and accelerating reaction kinetics.

Table 2: Coupling Reagent Performance

Reagent SystemSolventTime (h)Yield (%)
HATU/DIEADMF282
EDCl/HOBtCH₂Cl₂1265
T3P®EtOAc478

Microwave-assisted coupling reduces reaction times to 15 minutes without compromising yield (80%), demonstrating the method's scalability for industrial production.

Current research reveals that 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide demonstrates promising enzyme inhibition activity against several viral proteases, particularly those essential for viral replication cycles. The compound's structural features, including the strategic positioning of halogen substituents and the methoxy group, contribute significantly to its inhibitory potential through multiple mechanisms of action.

The benzamide scaffold of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide exhibits strong binding affinity to viral protease active sites through non-covalent interactions. Studies on related benzamide derivatives demonstrate that compounds containing fluorine and chlorine substituents can achieve inhibitory concentrations in the low micromolar range against coronavirus main proteases [1]. The cyclopropyl moiety enhances the rigidity of the molecular structure, promoting optimal positioning within the protease binding pocket and contributing to selectivity for viral targets over host enzymes.

Table 1: Viral Protease Inhibition Data for Benzamide Derivatives

Compound StructureTarget ProteaseIC₅₀ (μM)Selectivity IndexReference
Benzamide-based inhibitor ML188SARS-CoV 3CLpro1.5>50 [1]
Fluorinated benzamide derivativeVarious viral proteases3.5-14.215-30 [2]
Cyclopropyl benzamide analogCoronavirus PLpro5.8>25 [3]

The mechanism of viral protease inhibition by 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide involves competitive binding to the enzyme active site, preventing substrate access and subsequent polyprotein processing [4]. The compound's halogen substituents facilitate formation of halogen bonds with backbone oxygens in the protease hinge region, while the methoxy group contributes to hydrophobic interactions within the binding pocket [5]. This dual interaction pattern enhances binding affinity and residence time at the target site.

Kinetic analysis reveals that the compound demonstrates slow-binding kinetics characteristic of effective protease inhibitors, with apparent dissociation constants in the nanomolar range [2]. The fluorine atom at the 2-position increases metabolic stability and extends the inhibitor's half-life in biological systems, while the chlorine substituent at the 6-position enhances lipophilicity for improved cellular penetration [6].

Comparative studies with existing antiviral agents show that 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide exhibits superior selectivity profiles compared to broad-spectrum protease inhibitors, demonstrating minimal cross-reactivity with human proteases at therapeutically relevant concentrations [1]. The compound's efficacy against drug-resistant viral strains positions it as a valuable candidate for addressing emerging viral threats where current therapies show reduced effectiveness.

Anti-inflammatory Activity Through MAP Kinase Pathway Modulation

The anti-inflammatory properties of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide are primarily mediated through selective modulation of mitogen-activated protein kinase pathways, particularly the p38 MAP kinase cascade. This mechanism represents a crucial therapeutic target for controlling inflammatory responses in various disease states.

Research demonstrates that benzamide derivatives containing cyclopropyl substituents exhibit potent inhibitory activity against p38α MAP kinase with submicromolar potency [7]. The compound 10g, structurally related to 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide, displayed an IC₅₀ value of 0.027 μM against p38α MAP kinase, accompanied by high kinase selectivity and significant anti-inflammatory activity in THP-1 monocyte cells [7].

Table 2: MAP Kinase Inhibition and Anti-inflammatory Activity

ParameterValueAssay ConditionsReference
p38α MAPK IC₅₀0.027 μMRecombinant enzyme assay [7]
Anti-inflammatory activity70% reduction in cytokine productionTHP-1 cells, 5 μM compound [7]
Kinase selectivity>1000-fold vs other kinasesPanel screening [7]
Cell viability>90% at effective concentrationsMTT assay [7]

The molecular mechanism involves direct binding to the ATP-binding pocket of p38 MAP kinase, where the benzamide core establishes hydrogen bonds with key residue Met109 in the hinge region [8]. The fluorine and chlorine substituents engage in additional stabilizing interactions through halogen bonding, while the methoxy group occupies a hydrophobic subpocket that enhances selectivity for p38 over other kinases [8].

Downstream effects of p38 MAP kinase inhibition include suppression of pro-inflammatory cytokine production, particularly tumor necrosis factor-alpha, interleukin-1β, and interleukin-6 [7]. The compound effectively blocks phosphorylation of downstream substrates including MAPKAPK-2 and ATF-2, disrupting the inflammatory signaling cascade at multiple levels. This multi-target approach provides robust anti-inflammatory efficacy while minimizing compensatory pathway activation.

Cellular studies demonstrate that 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide treatment results in dose-dependent reduction of nuclear factor-κB activation, a critical transcription factor controlling inflammatory gene expression [9]. The compound's selectivity profile shows minimal inhibition of other MAP kinase family members including ERK1/2 and JNK, preserving essential cellular functions while targeting pathological inflammation.

The anti-inflammatory activity extends to modulation of arachidonic acid metabolism, where the compound reduces production of prostaglandin E₂ and leukotriene B₄ through indirect effects on cyclooxygenase and lipoxygenase pathways [10]. This broad anti-inflammatory profile suggests therapeutic potential for treating chronic inflammatory conditions where multiple mediator pathways contribute to disease progression.

Cellular Uptake and Blood-Brain Barrier Permeability Studies

The pharmacokinetic profile of 6-Chloro-N-cyclopropyl-2-fluoro-3-methoxybenzamide reveals favorable cellular uptake characteristics and promising blood-brain barrier penetration properties, essential factors for therapeutic efficacy in central nervous system applications. The compound's molecular design incorporates structural features that optimize transport across biological membranes while maintaining metabolic stability.

Cellular permeability studies demonstrate that the compound achieves intracellular concentrations exceeding 80% of extracellular levels within 30 minutes of exposure [16]. The apparent permeability coefficient (Papp) values range from 2.3 × 10⁻⁶ to 4.5 × 10⁻⁶ cm/s in Caco-2 cell monolayers, indicating good passive diffusion characteristics [16]. These values compare favorably with established central nervous system-penetrant drugs and suggest adequate oral bioavailability potential.

Table 4: Cellular Uptake and Permeability Parameters

ParameterValueCell Line/ModelConditionsReference
Papp (apical to basolateral)2.3 × 10⁻⁶ cm/sCaco-2pH 7.4, 37°C [16]
Cellular uptake (30 min)85%HeLa cells10 μM compound [17]
Efflux ratio1.2MDCK-MDR1Bidirectional transport [17]
Brain/plasma ratio0.4Rat model1 h post-dose [18]
Protein binding89%Human plasmaEquilibrium dialysis [19]

Blood-brain barrier penetration studies in animal models reveal significant central nervous system exposure following systemic administration [18]. The compound demonstrates a brain-to-plasma ratio of approximately 0.4 at one hour post-dose, indicating substantial penetration across the blood-brain barrier [18]. The presence of halogen substituents, particularly the strategically positioned fluorine and chlorine atoms, enhances lipophilicity and facilitates passive diffusion through the phospholipid bilayer [18].

The compound's interaction with efflux transporters shows minimal substrate activity for P-glycoprotein, with efflux ratios below 2.0 in MDCK-MDR1 cell lines [17]. This characteristic prevents active elimination from the central nervous system and maintains therapeutic brain concentrations. Additionally, the compound does not significantly interact with ABCG2 or ABCC1 transporters at clinically relevant concentrations [17].

Mechanistic studies reveal that cellular uptake occurs primarily through passive diffusion, with minimal involvement of active transport systems [20]. The compound's moderate lipophilicity (log P = 2.8) and appropriate molecular weight (261.66 g/mol) place it within the optimal range for blood-brain barrier penetration according to established structure-permeability relationships [19].

Metabolic stability assessments in liver microsomes demonstrate extended half-life values exceeding 120 minutes in both human and rat systems [21]. The fluorine substituent contributes significantly to metabolic protection by forming strong carbon-fluorine bonds that resist cytochrome P450-mediated oxidation [21]. This stability profile supports sustained brain exposure and reduces dosing frequency requirements for therapeutic applications.

Distribution studies using fluorescently labeled analogs confirm accumulation in brain regions relevant to neurological diseases, including the striatum, hippocampus, and cortex [22]. The compound achieves peak brain concentrations within 2-4 hours following oral administration and maintains detectable levels for up to 12 hours [23]. These pharmacokinetic characteristics support once or twice-daily dosing regimens for chronic treatment applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

243.0462344 g/mol

Monoisotopic Mass

243.0462344 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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